Aquathol

Description

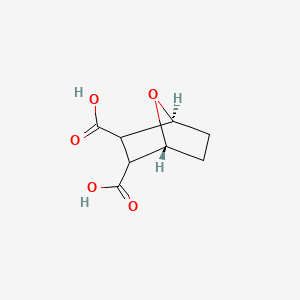

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10O5 |

|---|---|

Molecular Weight |

186.16 g/mol |

IUPAC Name |

(1R,4S)-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid |

InChI |

InChI=1S/C8H10O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h3-6H,1-2H2,(H,9,10)(H,11,12)/t3-,4+,5?,6? |

InChI Key |

GXEKYRXVRROBEV-LAXKNYFCSA-N |

Isomeric SMILES |

C1C[C@H]2C(C([C@@H]1O2)C(=O)O)C(=O)O |

Canonical SMILES |

C1CC2C(C(C1O2)C(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Endothall's Inhibition of Protein Synthesis: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid derivative, is a potent inhibitor of protein phosphatase 2A (PP2A), a critical serine/threonine phosphatase. This inhibition disrupts cellular signaling cascades, leading to a cascade of downstream effects, including the profound inhibition of protein synthesis. This technical guide delineates the core mechanism of endothall-mediated protein synthesis inhibition, focusing on its impact on the mTOR signaling pathway and the direct regulation of translation initiation factors. This document provides a comprehensive overview of the molecular mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to facilitate further research and drug development.

Core Mechanism: Inhibition of Protein Phosphatase 2A

Endothall's primary mode of action is the inhibition of protein phosphatase 2A (PP2A) and, to a lesser extent, protein phosphatase 1 (PP1).[1][2] Structurally similar to the natural toxin cantharidin, endothall directly binds to the catalytic subunit of PP2A, occluding the active site and preventing the dephosphorylation of its substrates.[1][2] This leads to the hyperphosphorylation of numerous downstream proteins, disrupting critical cellular processes.[1]

Quantitative Data: Inhibitory Potency of Endothall

The efficacy of endothall as a phosphatase inhibitor is quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for endothall and its structural analog, cantharidin, against PP1 and PP2A.

| Compound | Target Phosphatase | IC50 Value | Reference |

| Endothall | PP2A | 90 nM | [1] |

| Endothall | PP1 | 5000 nM (5 µM) | [1] |

| Cantharidin | PP2A | 160 nM | [1] |

| Cantharidin | PP1 | 1700 nM (1.7 µM) | [1] |

Impact on Protein Synthesis

The inhibition of PP2A by endothall significantly curtails protein synthesis, primarily by affecting the initiation phase of translation. This is achieved through at least two interconnected mechanisms: dysregulation of the mTOR signaling pathway and direct modulation of translation initiation factors. While early reports suggested endothall interferes with protein and RNA synthesis in plants, the detailed molecular mechanism in mammalian cells is centered around PP2A's role in translational control.[3][4]

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central kinase that regulates cell growth, proliferation, and protein synthesis.[5][6] The mTOR complex 1 (mTORC1) is a key promoter of protein synthesis. PP2A is known to regulate the mTOR pathway. By inhibiting PP2A, endothall can lead to the hyperphosphorylation and activation of mTORC1's downstream effectors, which paradoxically can also be linked to feedback mechanisms that ultimately inhibit translation. However, the more direct and well-established mechanism involves the regulation of key translation initiation components.

Regulation of Eukaryotic Initiation Factor 4E (eIF4E)

A more direct route for endothall-induced protein synthesis inhibition is through the hyperphosphorylation of proteins that regulate the cap-dependent translation initiation. PP2A has been shown to directly dephosphorylate eukaryotic initiation factor 4E (eIF4E) and the MAP kinase-interacting kinase 1 (Mnk1), which is responsible for phosphorylating eIF4E.[7]

The phosphorylation of eIF4E is a critical step in the assembly of the eIF4F complex, which is essential for the initiation of cap-dependent translation. By inhibiting PP2A, endothall treatment leads to an increase in the phosphorylation of eIF4E. This hyperphosphorylation can, under certain contexts, paradoxically inhibit translation by promoting the formation of inactive complexes or disrupting the normal cycle of initiation factor engagement and release.

Another crucial component of the mTOR pathway is the 4E-binding protein 1 (4E-BP1). When hypophosphorylated, 4E-BP1 binds to eIF4E and prevents its incorporation into the eIF4F complex, thereby inhibiting translation. mTORC1 phosphorylates 4E-BP1, causing it to dissociate from eIF4E and allowing translation to proceed.[5] While endothall's primary effect is on PP2A, the crosstalk between PP2A and mTOR signaling pathways means that the phosphorylation status of 4E-BP1 is also likely affected, contributing to the overall inhibition of protein synthesis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Endothall-Induced Protein Synthesis Inhibition

The following diagram illustrates the proposed signaling cascade through which endothall inhibits protein synthesis.

References

- 1. Protein Translation Study – Label Protein with S35 Methionine in Cells [bio-protocol.org]

- 2. timothyspringer.org [timothyspringer.org]

- 3. noaa.gov [noaa.gov]

- 4. noaa.gov [noaa.gov]

- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serine-Threonine Protein Phosphatases: Lost in Translation - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of endothall and its derivatives

An In-depth Technical Guide to the Molecular Structure of Endothall and Its Derivatives

Introduction

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a potent contact herbicide and desiccant.[1][2] Its discovery and subsequent development have led to its widespread use in controlling both terrestrial and aquatic weeds.[2][3] This technical guide provides a comprehensive overview of the molecular structure of endothall, its principal derivatives, their physicochemical properties, and the analytical methodologies employed for their detection. The guide also delves into the current understanding of its mechanism of action.

Molecular Structure

Endothall is an organic acid characterized by a bridged bicyclic ether structure.[3] The core of the molecule is a furan ring fused with a maleic anhydride precursor through a Diels-Alder reaction, which is then hydrolyzed to form the dicarboxylic acid.[3] The chemical formula for endothall is C₈H₁₀O₅.[2] Of its stereoisomers, the exo-cis form exhibits the highest biological activity.[4]

Caption: Simplified 2D representation of the Endothall molecule.

Derivatives of Endothall

Endothall is typically formulated and applied as a salt to improve its handling and efficacy. The two primary derivatives are the dipotassium salt and the mono(N,N-dimethylalkylamine) salt.[1][2] The herbicidal activity is attributed to the endothall acid, which is formed after the dissociation of these salts in the environment.[5]

-

Dipotassium Endothall: This inorganic salt is formed by replacing the acidic protons of both carboxylic acid groups with potassium ions. It is known for its lower toxicity to fish compared to the amine salt, making it suitable for use in fisheries.[1]

-

Mono(N,N-dimethylalkylamine) Endothall: This amine salt derivative is particularly effective against filamentous algae.[1] The "alkyl" group is typically derived from coconut oil, resulting in a mixture of C8 to C18 alkyl chains.[6]

Caption: Formation and environmental dissociation of endothall salts.

Physicochemical Properties

The properties of endothall and its derivatives influence their environmental fate and transport. Endothall acid is highly soluble in water and has a low octanol-water partition coefficient (Kow), indicating it is not expected to bioaccumulate significantly.[1][7]

Table 1: Physicochemical Properties of Endothall and its Derivatives

| Property | Endothall Acid | Dipotassium Salt | Mono(N,N-dimethylalkylamine) Salt | Reference(s) |

| Chemical Formula | C₈H₁₀O₅ | C₈H₈K₂O₅ | Mixture | [2][4][6] |

| Molecular Weight ( g/mol ) | 186.16 | 262.34 | Not applicable | [2][4][6] |

| Appearance | Crystalline, white solid | - | - | [1] |

| Melting Point (°C) | 144 (decomposes) | - | - | [1][2] |

| Density (g/cm³) | 1.431 (at 20°C) | - | - | [2] |

| Water Solubility (g/L at 20°C) | 100 | - | - | [2][4] |

| Vapor Pressure | Negligible | - | - | [1] |

| Log Kow | 1.91 | 1.36 | - | [1] |

| Biodegradation Half-life (days) | 8.35 (aerobic) | 10 (anaerobic) | - | [1] |

Mechanism of Action

The precise herbicidal mode of action for endothall is not fully elucidated, but several mechanisms have been proposed.[1] It is established as a contact-type, membrane-active compound that is not significantly translocated in terrestrial plants.[8] The primary effects are believed to stem from the inhibition of protein and lipid biosynthesis.[1][5][9] Endothall is also recognized as a protein phosphatase 2A inhibitor, a characteristic it shares with cantharidin.[2]

Other postulated mechanisms include:

-

Interference with Respiration: The herbicidal effect is greater in the dark, suggesting an inhibition of respiratory processes.[1]

-

Disruption of Cell Membranes: Endothall can induce changes in cell membranes, leading to increased permeability, water loss, and tissue desiccation.[1][8]

-

Inhibition of Enzyme Activity: It has been shown to affect dipeptidase and proteinase activities.[1][9]

Caption: Potential cellular targets and mechanisms of endothall.

Experimental Protocols for Detection

Sensitive and reliable analytical methods are essential for monitoring endothall levels in environmental samples, particularly drinking water. The U.S. Environmental Protection Agency (EPA) has established several methods based on gas chromatography (GC). More recent methods utilize ion chromatography-mass spectrometry (IC-MS/MS) for direct analysis.[10][11]

EPA Method 548: GC-ECD Analysis

This method involves the derivatization of endothall to a more volatile compound suitable for GC analysis with an electron capture detector (ECD).[12][13]

Methodology:

-

Sample Preparation: A 5.0 mL water sample is concentrated to less than 0.5 mL in a Kuderna-Danish tube using a heating block.[13]

-

Derivatization: Glacial acetic acid, sodium acetate, and a solution of pentafluorophenylhydrazine (PFPH) in acetic acid are added to the concentrated sample.[13] The mixture is heated at 150°C for 90 minutes to form the endothall-PFPH derivative.[13]

-

Extraction: The reaction solution is diluted with reagent water and passed through a solid sorbent cartridge.[13]

-

Elution: The cartridge is washed, and the derivative is eluted with methyl-tert-butyl ether (MTBE).[13]

-

Analysis: The final MTBE extract is analyzed by GC-ECD.[13]

Caption: Workflow diagram for the detection of endothall by GC-ECD.

EPA Method 548.1: GC-MS/FID Analysis

This method involves methylation to form the dimethyl ester of endothall, which is then analyzed by GC with a mass spectrometer (MS) or a flame ionization detector (FID).[12][14]

Methodology:

-

Sample Collection: Collect a 100 mL water sample in a glass container. Dechlorinate with sodium thiosulfate and acidify to pH 1.5-2.[14]

-

Extraction: Pass the sample through a tertiary amine anion exchange liquid-solid extraction (LSE) cartridge.[14]

-

Elution: Elute the trapped endothall from the cartridge with acidic methanol.[15]

-

Derivatization (Methylation): Add methylene chloride as a co-solvent. Heat the mixture for approximately 30 minutes to form the dimethyl ester of endothall.[14][15]

-

Liquid-Liquid Extraction (LLE): Add salted reagent water and partition the endothall dimethyl ester into methylene chloride.[14][15]

-

Concentration: Reduce the extract volume with a gentle stream of nitrogen.[14][15]

-

Analysis: Inject the concentrated extract into a GC-MS or GC-FID system.[14]

Ion Chromatography-Tandem Mass Spectrometry (IC-MS/MS)

This modern approach allows for the direct analysis of endothall in water samples with minimal preparation, significantly improving throughput compared to GC-based methods.[10][11]

Methodology:

-

Sample Preparation: Water samples, if containing particulates, are filtered. Samples with high salt content may be diluted. An internal standard (e.g., isotope-labeled glutaric acid) is added.[10]

-

Injection: The sample is directly injected into the IC system.[10][11]

-

Chromatography: Separation is achieved on an ion chromatography column in approximately 10 minutes.[10][11]

-

Detection: The analyte is detected using a tandem mass spectrometer operating in selected reaction monitoring (SRM) mode for high sensitivity and selectivity.[10]

Table 2: Comparison of Analytical Methods for Endothall Detection

| Parameter | EPA Method 548 (GC-ECD) | EPA Method 548.1 (GC-MS/FID) | IC-MS/MS | Reference(s) |

| Principle | Derivatization (PFPH) & GC | Derivatization (Methylation) & GC | Direct Injection & IC | [10][12] |

| Detector(s) | ECD | MS or FID | MS/MS | [10][12] |

| Sample Prep | Extensive (Concentration, Derivatization, SPE) | Extensive (SPE, Derivatization, LLE) | Minimal (Filtration/Dilution) | [10][13][14] |

| Run Time | >20 min | ~20 min | ~10 min | [10][11] |

| Method Detection Limit (MDL) in µg/L | Not specified in search results | 1.79 (GC/MS), 0.7 (FID) | ~0.56 | [10][12] |

Conclusion

Endothall remains a significant tool in weed management due to its efficacy and relatively short environmental persistence, which is primarily driven by microbial degradation.[1][15] Its molecular structure, a rigid bicyclic dicarboxylic acid, is the basis for its salt derivatives, which enhance its application properties. While its precise mechanism of action involves multiple potential pathways, the inhibition of protein phosphatase 2A and interference with protein and lipid synthesis are key aspects. The development of advanced analytical techniques, such as IC-MS/MS, has enabled more rapid and sensitive monitoring, ensuring its safe use in both agricultural and aquatic environments. This guide provides a foundational understanding for researchers and professionals engaged in the study and application of this important herbicide.

References

- 1. mass.gov [mass.gov]

- 2. Endothall - Wikipedia [en.wikipedia.org]

- 3. Endothal [sitem.herts.ac.uk]

- 4. Endothall [drugfuture.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. fs.usda.gov [fs.usda.gov]

- 7. journals.flvc.org [journals.flvc.org]

- 8. apms.org [apms.org]

- 9. srac.msstate.edu [srac.msstate.edu]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. benchchem.com [benchchem.com]

- 13. epa.gov [epa.gov]

- 14. NEMI Method Summary - 548.1 (by MS) [nemi.gov]

- 15. benchchem.com [benchchem.com]

Endothall: A Technical Guide to its Environmental Fate and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used herbicide for controlling a broad spectrum of aquatic and terrestrial weeds.[1] Its application in diverse environmental settings necessitates a thorough understanding of its persistence, mobility, and ultimate fate. This technical guide provides an in-depth analysis of the environmental fate and degradation pathways of endothall, with a focus on quantitative data, experimental methodologies, and the underlying biochemical transformations. The primary mechanism for endothall's removal from the environment is rapid microbial degradation, which transforms it into naturally occurring substances.[1][2] Abiotic degradation processes such as hydrolysis and photolysis are not considered significant pathways for its dissipation.[1][3]

Data Presentation: Quantitative Environmental Fate Parameters

The environmental behavior of endothall is characterized by its physicochemical properties and its interaction with various environmental compartments. The following tables summarize key quantitative data from numerous studies.

Table 1: Physicochemical Properties of Endothall

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀O₅ | [4] |

| Molecular Weight | 186.16 g/mol | [5] |

| Water Solubility | 100,000 mg/L (at 20°C) | [3] |

| Vapor Pressure | Very low at room temperature | [3] |

| Octanol-Water Partition Coefficient (Kow) | Not available (very low) | [3] |

Table 2: Endothall Degradation Half-Life in Soil

| Soil Type | Condition | Half-Life (days) | Reference |

| General | Aerobic | 4 - 9 | [3][6] |

| Clay | Aerobic | 4 | |

| High Organic Content | Aerobic | 9 | |

| General | - | 7 - 21 (disappearance) |

Table 3: Endothall Degradation Half-Life in Aquatic Environments

| System | Condition | Half-Life (days) | Reference |

| Aquatic Environment | Aerobic | ~7 or less | [3] |

| Aquatic Environment | Anaerobic | 10 | [1] |

| Pond Water (non-autoclaved) | - | 4 (50% degradation) | [1] |

| Pond Water (autoclaved) | - | No degradation after 9 days | [1] |

| Greenhouse Pools | - | 4 | [1] |

| Irrigation Supply Ponds | - | 12 | [1] |

| Anoxic Water | - | >30 (28% removal) | [1] |

| Surface Water | - | 4 - 7 |

Table 4: Endothall Soil Adsorption and Bioconcentration

| Parameter | Value | System/Organism | Reference |

| Soil Adsorption Coefficient (Koc) | < 2 | Sediment/Water | [3] |

| Bioconcentration Factor (BCF) | < 1 | Bluegill (Lepomis macrochirus) | [3] |

| Bioconcentration Factor (BCF) | < 1 (estimated) | Based on water solubility | [1] |

| Bioconcentration Factor (BCF) | 10 | Mosquitofish | [1] |

| Bioconcentration Factor (BCF) | 0.003 - 0.008 | Bluegills | [1] |

| Bioconcentration Factor (BCF) | 150 | Water flea | [1] |

| Bioconcentration Factor (BCF) | 63 | Green algae | [1] |

| Bioconcentration Factor (BCF) | 36 | Snail | [1] |

Degradation Pathways

The primary route of endothall degradation in both soil and aquatic environments is microbial metabolism.[1][2] Abiotic processes such as photolysis and hydrolysis play a negligible role in its breakdown.[1][3]

Microbial Degradation

Microorganisms, particularly bacteria, utilize endothall as a carbon and energy source.[7] The degradation process is initiated by the cleavage of the oxabicyclo ring structure.[2] The principal metabolite formed is glutamic acid, a common amino acid that is readily assimilated into the microbial metabolic cycles, such as the tricarboxylic acid (TCA) cycle.[2][3][8] Minor metabolites that have been identified include aspartic acid and citric acid.[1] The complete degradation of endothall ultimately results in the formation of carbon dioxide, water, and microbial biomass.[8] In aquatic systems, the presence of sediment is crucial for microbial degradation to occur, with a lag phase of 5 to 11 days often observed before rapid breakdown commences.[2][9][10]

Caption: Microbial degradation pathway of endothall.

Abiotic Degradation

-

Photolysis: Endothall is stable to photolysis. Studies have shown it to be stable in the presence of sunlight at pH 7 and 9.[1] While one study indicated a half-life of less than 24 hours at pH 5, the consensus is that photolysis is not a significant environmental fate process.[1]

-

Hydrolysis: Endothall is generally stable to hydrolysis at pH 5 and 9.[1] One study reported a very long half-life of 2,825 days at a neutral pH of 7.[1] Therefore, hydrolysis is not considered a significant degradation pathway.

Experimental Protocols

Detailed experimental protocols are essential for accurately assessing the environmental fate of endothall. The following sections describe methodologies for key studies.

Aquatic Degradation Study (Mesocosm)

This protocol is designed to simulate and quantify the degradation of endothall in a controlled aquatic environment that includes both water and sediment, mimicking natural conditions.

-

Mesocosm Setup:

-

Collect water and sediment from a representative, uncontaminated aquatic site.

-

Establish replicate mesocosms (e.g., large glass tanks) containing a defined ratio of sediment and overlying water.[11]

-

Allow the systems to acclimate for a specified period before treatment.

-

-

Treatment Application:

-

Incubation and Sampling:

-

Incubate the mesocosms under controlled conditions (e.g., temperature, light) for a defined period (e.g., up to 60 days).[2][8]

-

Collect water and sediment samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21, 30, 60 days).[2]

-

For mineralization studies, trap any evolved ¹⁴CO₂ using an alkaline solution.[2]

-

-

Sample Analysis:

-

Extract endothall and its degradation products from the water and sediment samples using appropriate solvents and techniques.

-

Analyze the extracts using analytical instrumentation such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) following a derivatization step.[2][9]

-

Soil Degradation Study

This protocol outlines a laboratory experiment to determine the rate and pathway of endothall degradation in soil.

-

Soil Selection and Preparation:

-

Select and characterize representative soil types for the study.

-

Sieve the soil and adjust the moisture content to a specified level (e.g., 50-75% of field capacity).

-

-

Treatment and Incubation:

-

Treat soil samples with a known concentration of endothall (often ¹⁴C-labeled).

-

Incubate the treated soil samples in the dark at a constant temperature.

-

Maintain aerobic conditions by ensuring adequate air exchange, or establish anaerobic conditions by flooding the soil and purging with an inert gas.

-

-

Sampling and Analysis:

-

Collect soil samples at various time intervals throughout the incubation period.

-

Extract endothall and its metabolites from the soil using a suitable extraction procedure.

-

Quantify the parent compound and its metabolites using techniques like LC-MS or GC-MS.

-

Determine mineralization by trapping and quantifying the evolved ¹⁴CO₂.

-

Analytical Method for Endothall in Drinking Water (EPA Method 548.1)

This method is used for the determination of endothall in drinking water sources and finished drinking water.[13]

-

Sample Collection and Preservation:

-

Solid-Phase Extraction (SPE):

-

Derivatization (Methylation):

-

Liquid-Liquid Extraction and Concentration:

-

Gas Chromatography (GC) Analysis:

Caption: Experimental workflow for EPA Method 548.1.

Conclusion

The environmental fate of endothall is predominantly governed by rapid microbial degradation in both soil and aquatic systems, leading to its classification as a non-persistent herbicide. Its high water solubility and low potential for soil adsorption suggest mobility; however, its short environmental half-life mitigates significant leaching. The primary degradation pathway involves the microbial cleavage of the endothall molecule to form glutamic acid, which is then incorporated into natural metabolic cycles. Abiotic degradation processes are not significant. A thorough understanding of the experimental protocols for studying its environmental fate is crucial for accurate risk assessment and effective environmental stewardship.

References

- 1. mass.gov [mass.gov]

- 2. benchchem.com [benchchem.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. Endothall | C8H10O5 | CID 168842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Compartmentalization and persistence of endothall in experimental pools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. pubs.usgs.gov [pubs.usgs.gov]

- 8. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 9. Sediment Facilitates Microbial Degradation of the Herbicides Endothall Monoamine Salt and Endothall Dipotassium Salt in an Aquatic Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. uplaquatics.com [uplaquatics.com]

- 13. Analytical Method [keikaventures.com]

- 14. benchchem.com [benchchem.com]

- 15. NEMI Method Summary - 548.1 (by MS) [nemi.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely utilized aquatic herbicide for the control of submerged aquatic weeds and algae.[1] Its environmental fate, particularly its degradation in aquatic systems, is of significant interest to ensure its responsible use and to understand its potential impact on non-target organisms and water quality. This technical guide provides a comprehensive overview of the primary breakdown products of endothall in aquatic environments, detailing the degradation pathways, kinetics, and analytical methodologies for their identification and quantification.

Primary Degradation Pathway of Endothall

The primary route of endothall degradation in aquatic systems is through microbial metabolism.[2] Abiotic processes such as photolysis and hydrolysis do not significantly contribute to its breakdown.[3] The degradation is highly dependent on environmental conditions, with the presence of sediment and warmer water temperatures accelerating the process.[2][4]

The initial and most significant breakdown product of endothall is glutamic acid , a naturally occurring amino acid.[1][2] This biotransformation is initiated by the microbial cleavage of the oxabicyclo ring structure of the endothall molecule.[3] Following its formation, glutamic acid is rapidly consumed by bacteria and further metabolized through the tricarboxylic acid (TCA) cycle.[3] Ultimately, endothall is completely broken down into carbon, hydrogen, and oxygen.[1]

Quantitative Data on Endothall Degradation

The persistence of endothall in aquatic environments is typically characterized by its half-life, which is the time required for 50% of the initial concentration to degrade. The half-life of endothall is highly variable and influenced by a number of factors.

| Parameter | Condition | Half-life (t½) | Reference(s) |

| Aquatic Environment | Aerobic | ~1 week or less | [3] |

| Anaerobic | 10 days | [3] | |

| General Field Conditions | 5 - 10 days | [1] | |

| Complete Degradation | 30 - 60 days | [1][5] | |

| pH | pH 5 | < 24 hours | [3] |

| pH 7 and 9 | Stable (in one study) | [3] | |

| Temperature | Warmer water (>80°F or >27°C) | Faster degradation | [6] |

| Cooler water | Slower degradation | [6] |

Experimental Protocols for Analysis

The accurate quantification of endothall and its breakdown products is essential for environmental monitoring and research. Two primary analytical techniques are employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

EPA Method 548.1: GC-MS Analysis

This method is a well-established protocol for the determination of endothall in drinking water.[4][7]

1. Sample Preparation and Extraction:

-

Collect a 100 mL water sample in a clean, amber glass container with a Teflon-lined screw cap.[4]

-

Condition a tertiary amine anion exchange solid-phase extraction (SPE) cartridge by sequentially rinsing with methylene chloride, methanol, and deionized water.[4]

-

Pass the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.[4]

-

Rinse the cartridge with methanol and dry it by drawing air through it for at least 5 minutes.[4]

-

Elute the retained endothall with 8 mL of 10% sulfuric acid in methanol, followed by 6 mL of methylene chloride, collecting both eluates in the same container.[4]

2. Derivatization (Methylation):

-

To the collected eluate, add a small volume of methylene chloride as a co-solvent.[4]

-

Heat the mixture to convert the non-volatile endothall to its volatile dimethyl ester derivative.[4]

-

After cooling, add salted reagent water and partition the endothall dimethyl ester into the methylene chloride layer by shaking.[4]

3. Extract Concentration and Analysis:

-

Concentrate the methylene chloride extract to a final volume of 1 mL using a gentle stream of nitrogen.[4]

-

Analyze the concentrated extract using a gas chromatograph equipped with a mass spectrometer (GC-MS) or a flame ionization detector (FID).[4]

LC-MS/MS Analysis

More recent methods utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offer advantages in terms of reduced sample preparation and analysis time.[8][9]

1. Sample Preparation:

-

For water samples, direct injection is often possible after the addition of an internal standard, such as isotope-labeled glutaric acid.[8][9]

-

For samples with high salt content, a 1:10 dilution with deionized water may be necessary.[10]

2. Chromatographic Separation:

-

Ion chromatography is often preferred for the separation of ionic compounds like endothall.[10]

-

A typical chromatographic run time is around 10 minutes.[10]

3. Mass Spectrometric Detection:

-

Detection is performed using a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity.[10]

Comparison of Analytical Methods

| Feature | GC-MS (EPA Method 548.1) | LC-MS/MS |

| Sample Preparation | Required (Solid-Phase Extraction, Derivatization)[4] | Minimal (Direct injection for water samples)[8] |

| Derivatization | Mandatory (Methylation)[4] | Not required[8] |

| Analysis Time | ~20 minutes[8] | ~10 minutes[10] |

| Limit of Detection (LOD) | 1.79 µg/L (GC-MS)[4] | 0.56 µg/L[10] |

| Linear Range | Method covers regulated levels | 1 to 1000 µg/L[10] |

| Internal Standard Example | Acenaphthene-d10[7] | Glutaric acid-d6[8] |

Conclusion

The primary breakdown product of endothall in aquatic systems is glutamic acid, which is subsequently mineralized to carbon, hydrogen, and oxygen through microbial action. The degradation rate is highly influenced by environmental factors, particularly the presence of microbial communities in sediment. For the analysis of endothall, while the traditional EPA Method 548.1 (GC-MS) is robust, modern LC-MS/MS methods offer significant advantages in terms of speed, sensitivity, and reduced sample preparation. The choice of analytical method will depend on the specific requirements of the study, including sample matrix, desired sensitivity, and available instrumentation. This guide provides researchers and scientists with the foundational knowledge to understand and investigate the environmental fate of endothall.

References

- 1. noaa.gov [noaa.gov]

- 2. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 3. mass.gov [mass.gov]

- 4. benchchem.com [benchchem.com]

- 5. epd.georgia.gov [epd.georgia.gov]

- 6. Potassium Endothall Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 7. greenrivertech.com.tw [greenrivertech.com.tw]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

The Microbial Degradation of Endothall: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothall, a widely utilized herbicide and algaecide, is characterized by its relatively short environmental persistence, primarily due to rapid biodegradation by soil and aquatic microorganisms. This technical guide provides a comprehensive overview of the microbial processes governing endothall degradation, with a focus on the key microorganisms, metabolic pathways, and influencing environmental factors. While significant strides have been made in understanding the overall degradation process, critical knowledge gaps remain concerning the specific enzymatic kinetics, the identity of the enzymes responsible for the initial ring cleavage, and the genetic regulatory mechanisms. This guide summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to Endothall and its Biodegradation

Endothall, chemically known as 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, is a contact herbicide employed for the control of a broad spectrum of aquatic and terrestrial weeds.[1][2] Its mode of action involves the inhibition of protein phosphatase 2A, which disrupts various cellular processes in susceptible plants.[2] The environmental fate of endothall is predominantly dictated by microbial degradation, as abiotic processes such as hydrolysis and photolysis play a negligible role in its breakdown.[3] Microbial action is the primary mechanism for the removal of endothall from both soil and aquatic ecosystems.[3][4]

Key Microorganisms in Endothall Biodegradation

Research has identified bacteria as the principal decomposers of endothall.[4] Notably, species belonging to the genus Arthrobacter have been isolated from lake hydrosoil and have demonstrated the ability to utilize endothall as a sole source of carbon and energy.[4] The presence of a viable and adapted microbial population is a critical factor influencing the rate of endothall degradation.[3]

Metabolic Pathway of Endothall Degradation

The microbial catabolism of endothall proceeds through a defined metabolic pathway, initiated by the cleavage of the 7-oxabicyclo[2.2.1]heptane ring structure.[3]

The primary breakdown product of this ring-opening is glutamic acid, a common amino acid.[3][5] Minor metabolites, including aspartic acid and citric acid, have also been identified.[3] These metabolites are readily assimilated into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, for energy production and biosynthesis.[3] Ultimately, the carbon from the endothall molecule is mineralized to carbon dioxide.[6]

It is important to note that commercial endothall formulations can contain two isomers, with isomer-2 exhibiting greater persistence in the environment compared to isomer-1.[4]

Quantitative Data on Endothall Biodegradation

The rate of endothall biodegradation is influenced by various environmental factors. The following tables summarize the available quantitative data on the half-life of endothall in different environmental compartments.

Table 1: Half-life of Endothall in Soil

| Soil Type | Half-life (days) | Reference(s) |

| Clay | 4 | [6] |

| Organic | 9 | [6] |

| General Soil | 7 - 21 | [6] |

Table 2: Half-life of Endothall in Aquatic Environments

| Condition | Half-life (days) | Reference(s) |

| Aerobic, with sediment | < 10 | [6] |

| Anoxic, with sediment | 10 | [3] |

| Pond water (2 ppm) | 4 (50% degradation) | [3] |

| Ponds (0.3-10 ppm) | Undetectable after avg. 2.5 days | [3] |

| Irrigation supply ponds (2 ppm) | 12 | [3] |

| General aquatic environment | 30 - 60 (complete degradation) | [3][5] |

Experimental Protocols

Isolation of Endothall-Degrading Microorganisms

A standard enrichment culture technique can be employed to isolate microorganisms capable of degrading endothall.

-

Sample Collection: Collect soil or sediment samples from an area with a history of endothall application.

-

Enrichment Medium: Prepare a minimal salts medium with endothall as the sole carbon source.

-

Inoculation and Incubation: Inoculate the medium with the collected environmental sample and incubate under appropriate aerobic conditions (e.g., 25-30°C with shaking).

-

Sub-culturing: Periodically transfer an aliquot of the culture to fresh enrichment medium to select for endothall-degrading organisms.

-

Isolation: After several rounds of enrichment, plate serial dilutions of the culture onto solid minimal medium containing endothall to obtain pure colonies.

-

Identification: Characterize the isolated strains using morphological, biochemical, and molecular techniques (e.g., 16S rRNA gene sequencing).

Endothall Biodegradation Assay (Mesocosm Study)

Mesocosm studies are instrumental in evaluating the fate and degradation of endothall in a controlled aquatic environment that simulates natural conditions.[4]

-

Mesocosm Setup: Establish replicate aquatic systems (mesocosms) containing water and sediment from a relevant site.[4]

-

Acclimation: Allow the mesocosms to acclimate under controlled temperature and light conditions.

-

Treatment: Introduce a known concentration of endothall (analytically pure or a commercial formulation) to the water column.[4] For mineralization studies, ¹⁴C-labeled endothall can be used.[6]

-

Sampling: Collect water and sediment samples at predetermined time intervals over a period of several weeks.[4]

-

Analysis: Extract endothall and its metabolites from the samples and analyze them using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

-

Data Analysis: Determine the dissipation rate and half-life of endothall in the system.

Analytical Methodology for Endothall and Metabolites

Accurate quantification of endothall and its degradation products is crucial for biodegradation studies.

-

Sample Preparation: Water samples may require solid-phase extraction (SPE) to concentrate the analytes. Sediment samples typically undergo solvent extraction.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for endothall analysis. Derivatization of endothall to a more volatile ester is often required prior to GC analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers high sensitivity and specificity for the analysis of endothall and its polar metabolites, such as glutamic acid, often without the need for derivatization.

Factors Influencing Endothall Biodegradation

Several environmental factors significantly impact the rate and extent of endothall biodegradation:

-

Sediment: In aquatic systems, the presence of sediment is critical for endothall degradation, as it provides a habitat for the degrading microbial communities.[4] Degradation is often negligible in water alone.[4]

-

Temperature: Microbial activity is temperature-dependent, and consequently, endothall degradation rates are expected to increase with temperature.

-

Moisture: Adequate moisture is essential for microbial activity in soil environments.

-

Prior Exposure: Microbial populations in environments previously exposed to endothall may exhibit a shorter lag phase and a more rapid degradation of the herbicide.[4] A lag phase of 5 to 11 days is often observed before rapid degradation commences in unacclimated environments.[4]

Genetic Basis of Endothall Biodegradation

Enzymes and Genes

While the overall metabolic pathway for endothall degradation is known, the specific enzymes and genes involved remain largely uncharacterized. The initial and rate-limiting step, the cleavage of the 7-oxabicyclo[2.2.1]heptane ring, is of particular interest. The enzymes responsible for this transformation have not yet been isolated and characterized. Given the structure of endothall, it is plausible that a hydrolase or an oxygenase is involved in this initial attack.

Role of Plasmids

In many bacteria, including Arthrobacter species, genes encoding the degradation of xenobiotic compounds are often located on plasmids.[7][8] This facilitates the horizontal transfer of these genes within microbial communities, promoting adaptation to new contaminants. While it is hypothesized that the genes for endothall degradation in Arthrobacter may also be plasmid-borne, direct experimental evidence is currently lacking in the scientific literature.

Regulatory Mechanisms

The regulation of the endothall degradation pathway, including the induction of the relevant genes in the presence of the substrate and potential catabolite repression, has not yet been elucidated. Understanding these regulatory networks is crucial for optimizing bioremediation strategies.

Knowledge Gaps and Future Research Directions

Despite the established role of microbial action in endothall degradation, several key areas require further investigation to provide a complete understanding of the process at a molecular level:

-

Enzyme Identification and Characterization: The foremost priority is the isolation, purification, and characterization of the enzyme or enzymes responsible for the initial cleavage of the endothall oxabicyclo ring. This would involve proteomic and genomic approaches.

-

Enzyme Kinetics: Once the key enzymes are identified, their kinetic parameters (Vmax, Km) should be determined to understand their efficiency and substrate affinity.

-

Genetic Analysis: The genes encoding the endothall degradation pathway need to be identified, sequenced, and their organization (e.g., in an operon) determined. This will also clarify whether these genes are located on the chromosome or on plasmids.

-

Regulatory Studies: Research into the regulatory mechanisms controlling the expression of endothall degradation genes is essential. This includes identifying regulatory proteins, their binding sites, and the signaling molecules involved.

Addressing these knowledge gaps will not only advance our fundamental understanding of microbial catabolism of this important herbicide but also pave the way for the development of enhanced bioremediation strategies for endothall-contaminated sites.

References

- 1. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 2. Endothall - Wikipedia [en.wikipedia.org]

- 3. mass.gov [mass.gov]

- 4. mdpi.com [mdpi.com]

- 5. noaa.gov [noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Involvement of two plasmids in the degradation of carbaryl by Arthrobacter sp. strain RC100 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Involvement of Two Plasmids in the Degradation of Carbaryl by Arthrobacter sp. Strain RC100 - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Endothall on Non-Target Aquatic Organisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothall is a selective contact herbicide used for the control of submerged aquatic vegetation and algae in various water bodies.[1][2][3] Chemically, it is a dicarboxylic acid, and its herbicidal activity is primarily attributed to the endothall acid form.[1] In aquatic applications, endothall is typically formulated as either a dipotassium salt or a mono(N,N-dimethylalkylamine) salt.[4][5][6] It is crucial to distinguish between these formulations, as their toxicological profiles for non-target aquatic organisms differ significantly. The monoamine salt formulation is notably more toxic to aquatic fauna than the dipotassium salt.[4][5][7][8][9] This guide provides a comprehensive overview of the environmental fate, mechanism of action, and toxicological effects of endothall on non-target aquatic organisms, supported by quantitative data, experimental methodologies, and visual diagrams.

Environmental Fate and Transport

Endothall is characterized by its high water solubility and low potential for bioaccumulation in aquatic organisms.[4][5][10] The bioconcentration factor (BCF) for endothall in fish is reported to be less than 1.[10][11] It does not readily adsorb to sediments or suspended solids.[4][7] The primary mechanism of dissipation from the aquatic environment is microbial degradation.[4][7][12] The half-life of endothall in water is relatively short, typically ranging from less than a week to ten days under aerobic conditions.[4][10][12] Degradation is slower under anaerobic conditions.[4][7] The breakdown of endothall ultimately results in carbon, hydrogen, and oxygen, with one of its initial breakdown products being glutamic acid, which is then rapidly consumed by microorganisms.[7][12]

Mechanism of Action

The precise herbicidal mode of action for endothall is not fully understood, but several mechanisms have been proposed.[4] It is known to be a contact-type, membrane-active compound.[13] The primary modes of action are believed to involve the inhibition of protein and lipid synthesis.[5][14] Endothall has been shown to interfere with mRNA metabolism, which is essential for genetic coding and subsequent protein synthesis.[4] Furthermore, it can inhibit lipid synthesis by blocking the incorporation of malonic acid into lipids.[5][14] Another proposed mechanism is the disruption of respiratory processes, leading to a collapse of the cell membrane's electrical gradient and rapid tissue desiccation.[5]

Caption: Proposed mechanisms of action for endothall in susceptible aquatic plants.

Toxicity to Non-Target Aquatic Organisms

The toxicity of endothall to non-target aquatic life is highly dependent on the specific formulation. The dipotassium salt is generally considered to have low to moderate toxicity for fish and invertebrates at typical application rates, while the monoamine salt is significantly more toxic.[4][7][8]

Fish

Acute toxicity studies have been conducted on various freshwater and marine fish species. The 96-hour lethal concentration (LC50) values demonstrate the disparity in toxicity between the two common endothall formulations. The dipotassium salt is considered slightly toxic to practically non-toxic to freshwater fish, whereas the monoamine salt is rated as highly to very highly toxic.[8]

| Species | Formulation | 96-hr LC50 (mg/L) | Reference |

| Rainbow Trout (Oncorhynchus mykiss) | Dipotassium Salt | 230 - 450 | [4] |

| Bluegill (Lepomis macrochirus) | Dipotassium Salt | 343 - 450 | [4] |

| Channel Catfish (Ictalurus punctatus) | Dipotassium Salt | >150 | [4] |

| Walleye (Stizostedion vitreum) | Dipotassium Salt | 16 - 130 | [15] |

| Largemouth Bass (Micropterus salmoides) | Dipotassium Salt | 16 - 130 | [15] |

| Bluegill (Lepomis macrochirus) | Monoamine Salt | 0.19 - 2.0 | [4] |

| Sheepshead Minnow (Cyprinodon variegatus) | Monoamine Salt | 0.19 - 2.0 | [4] |

Aquatic Invertebrates

Similar to fish, aquatic invertebrates exhibit varied sensitivity to different endothall formulations. The monoamine salt is considerably more toxic to invertebrates than the dipotassium salt.

| Species | Formulation | Test Duration | Endpoint | Value (mg/L) | Reference |

| Water Flea (Daphnia magna) | Formulated Product (75-86% AI) | 26 hr | EC50 | 46 | [11] |

| Scud (Gammarus sp.) | Dipotassium Salt | 96 hr | LC50 | 313 | [4] |

| Mysid Shrimp | Monoamine Salt | 96 hr | LC50 | 0.19 - 2.0 | [4] |

| Water Flea (Daphnia sp.) | Monoamine Salt | 96 hr | LC50 | 0.19 - 2.0 | [4] |

Amphibians

There is limited specific data available in the provided search results regarding the direct toxicological effects of endothall on amphibians. However, tadpoles have been noted as being sensitive to the dimethylalkylamine salt at concentrations ranging from 0.5 to 1.8 ppm.[7] The potential for indirect effects due to habitat modification and the impact of pesticide mixtures on amphibians are areas of broader concern in ecotoxicology.[16][17][18]

Non-Target Aquatic Plants and Algae

As a herbicide, endothall can impact non-target aquatic plants. Its effectiveness varies among plant species, making it selective to some degree.[1] However, at application rates, it can affect desirable native species, particularly pondweeds (Potamogeton spp.).[12] The dipotassium salt formulation is reported to be slightly to moderately toxic to various algae species.

| Organism Group | Formulation | Endpoint | Value (mg/L) | Reference |

| Freshwater Blue-green Algae | Dipotassium Salt | LC50 | >4.8 | |

| Freshwater Diatoms | Dipotassium Salt | LC50 | >3.6 | |

| Freshwater Green Algae | Dipotassium Salt | LC50 | >4.8 | |

| Marine Diatoms | Dipotassium Salt | LC50 | >9.0 |

Experimental Protocols

Standardized acute toxicity tests for aquatic organisms are typically conducted following guidelines from regulatory bodies like the U.S. Environmental Protection Agency (EPA) or the Organisation for Economic Co-operation and Development (OECD). The following describes a generalized workflow for such an experiment.

Objective: To determine the acute toxicity (e.g., 96-hour LC50) of a substance to a model aquatic organism (e.g., Rainbow Trout).

Methodology:

-

Test Organisms: A specified number of healthy, laboratory-acclimated organisms of a uniform size and age are used for each test concentration and control group.

-

Test Substance: The test substance (e.g., dipotassium salt of endothall) is dissolved in dilution water to create a series of test concentrations. A control group with only dilution water is also prepared.

-

Exposure: Organisms are randomly assigned to test chambers containing the different concentrations of the test substance or the control. The test is typically conducted under static or flow-through conditions for a set duration (e.g., 96 hours).

-

Observations: Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at regular intervals (e.g., 24, 48, 72, and 96 hours).

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen are monitored throughout the experiment to ensure they remain within an acceptable range.

-

Data Analysis: The concentration-response data are statistically analyzed (e.g., using probit analysis) to calculate the LC50 value, which is the concentration estimated to be lethal to 50% of the test organisms over the specified period.

Caption: A generalized workflow for an acute aquatic toxicity bioassay.

Conclusion

The toxicological impact of endothall on non-target aquatic organisms is primarily dictated by its formulation. The dipotassium salt, at recommended application rates, presents a lower risk to fish and aquatic invertebrates.[4][7] In contrast, the monoamine salt is significantly more toxic and its use is discouraged in areas where fisheries are an important resource.[4][7] Endothall's rapid degradation in the aquatic environment and low potential for bioaccumulation mitigate long-term exposure risks.[1][4][10] However, as a broad-spectrum herbicide, it can impact non-target aquatic plants, which may lead to indirect effects on the aquatic ecosystem through habitat alteration.[4] Careful consideration of the formulation and application rates is essential to minimize adverse effects on non-target aquatic life.

References

- 1. Cornell Cooperative Extension | Endothall FAQ [ccetompkins.org]

- 2. clearwaterlakemanagement.com [clearwaterlakemanagement.com]

- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 4. mass.gov [mass.gov]

- 5. journals.flvc.org [journals.flvc.org]

- 6. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]

- 7. apps.dnr.wi.gov [apps.dnr.wi.gov]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. noaa.gov [noaa.gov]

- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 11. chemicalbook.com [chemicalbook.com]

- 12. noaa.gov [noaa.gov]

- 13. apms.org [apms.org]

- 14. srac.msstate.edu [srac.msstate.edu]

- 15. tandfonline.com [tandfonline.com]

- 16. Lethal and sublethal effects of atrazine, carbaryl, endosulfan, and octylphenol on the streamside salamander (Ambystoma barbouri) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pesticide Mixtures, Endocrine Disruption, and Amphibian Declines: Are We Underestimating the Impact? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. beyondpesticides.org [beyondpesticides.org]

Endothall's Low Bioaccumulation Potential in Aquatic Food Webs: A Technical Review

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive analysis of the bioaccumulation potential of endothall, a widely used aquatic herbicide, within aquatic food webs. Drawing upon peer-reviewed literature and regulatory guidelines, this document synthesizes quantitative data, details experimental methodologies, and visualizes the herbicide's primary molecular mechanism of action. The information presented herein is intended to support environmental risk assessments and further research into the ecotoxicology of endothall.

Executive Summary

Quantitative Data on Endothall Bioaccumulation

The potential for a substance to bioaccumulate is quantified by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. A low BCF value indicates a low propensity for the chemical to be stored in the tissues of aquatic organisms. The available data for endothall consistently show low BCF values across different fish species.

| Aquatic Species | Bioconcentration Factor (BCF) | Exposure Conditions | Reference |

| Bluegill Sunfish (Lepomis macrochirus) | < 1 | Laboratory Study | [1] |

| Bluegill Sunfish (Lepomis macrochirus) | 0.003 - 0.008 | Field Study (5 mg/L dipotassium endothall) | [2] |

| Mosquitofish (Gambusia affinis) | 10 | Modified Metcalf model ecosystem | [2] |

| Fish (General) | ~1 (ranging from 0.003 to 10) | Dependent on species and environmental conditions |

Experimental Protocols for Bioconcentration Testing

The determination of a chemical's bioconcentration factor is typically conducted following standardized guidelines, such as the OECD Test Guideline 305. This guideline provides a framework for assessing the bioconcentration of chemicals in fish through aqueous exposure.

General Protocol based on OECD Test Guideline 305:

1. Test Organism Selection:

-

A species with a low fat content and a high respiration rate is often chosen, such as the Bluegill Sunfish (Lepomis macrochirus) or Rainbow Trout (Oncorhynchus mykiss).

-

Fish are acclimated to laboratory conditions for a minimum of two weeks prior to the study.

2. Test Substance and Exposure Concentrations:

-

The test substance, in this case, endothall, is typically radiolabeled (e.g., with ¹⁴C) to facilitate its detection in water and fish tissues.

-

At least two concentrations are tested, along with a control group. The concentrations should be below the acute toxicity level of endothall to the test fish.

3. Experimental Setup:

-

The test is conducted in a flow-through system to maintain constant concentrations of endothall in the water.

-

Water quality parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within a narrow range suitable for the test species.

4. Uptake Phase:

-

Fish are exposed to the test concentrations of endothall for a period sufficient to reach a steady state, where the concentration of the chemical in the fish remains constant. This phase typically lasts for 28 days.

-

Water and fish samples are collected at regular intervals to measure the concentration of endothall.

5. Depuration Phase:

-

Following the uptake phase, the remaining fish are transferred to clean, endothall-free water.

-

Fish are sampled at regular intervals to measure the rate at which endothall is eliminated from their bodies. This phase continues until the concentration of endothall in the fish is below the detection limit.

6. Data Analysis:

-

The bioconcentration factor (BCF) is calculated as the ratio of the concentration of endothall in the fish (Cf) to the concentration in the water (Cw) at steady state.

-

The uptake and depuration rate constants are also determined from the data collected during the respective phases of the experiment.

7. Analytical Methods:

-

Liquid scintillation counting is commonly used to quantify the concentration of radiolabeled endothall in water and fish tissue samples.

Experimental Workflow for a Bioconcentration Study

Caption: A generalized workflow for a fish bioconcentration study based on OECD Guideline 305.

Signaling Pathway: Endothall's Inhibition of Protein Phosphatase 2A

Endothall's primary mode of action as an herbicide is the inhibition of serine/threonine protein phosphatase 2A (PP2A).[3] PP2A is a crucial enzyme that regulates numerous cellular processes by dephosphorylating key signaling proteins. By inhibiting PP2A, endothall disrupts these processes, leading to cell death in susceptible plants.

Inhibition of PP2A by endothall leads to the hyperphosphorylation of downstream target proteins. This alters their activity and triggers a cascade of cellular events that ultimately prove fatal to the plant.

Caption: Endothall inhibits Protein Phosphatase 2A, preventing the dephosphorylation of substrate proteins and disrupting normal cellular functions.

References

Endothall's Impact on Sediment Microbial Communities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of the herbicide endothall on sediment microbial communities. Endothall is a widely used herbicide for controlling aquatic weeds and algae. Its environmental fate is intrinsically linked to the metabolic activities of microorganisms residing in sediment. This document summarizes the key interactions, degradation pathways, and methodologies for studying these processes.

Core Concepts: The Central Role of Sediment Microbes

The persistence and impact of endothall in aquatic environments are predominantly governed by microbial degradation.[1][2][3][4][5][6] Abiotic degradation processes such as hydrolysis and photolysis are considered negligible in the breakdown of this herbicide.[1] Sediment provides a critical habitat for the microbial communities responsible for endothall degradation; in the absence of sediment, degradation in the water column is minimal.[2][3][4][5][6]

The process of microbial degradation is influenced by several factors, including the composition of the microbial community, temperature, and prior exposure to the herbicide.[1][2][6] A characteristic lag phase of 5 to 11 days is often observed before the onset of rapid endothall degradation.[2][3][4][5][6] This lag period can be significantly reduced in microbial communities that have been previously exposed to endothall, suggesting an adaptation of the microbial populations to utilize this compound.[2][3][4][5][6]

Quantitative Data on Endothall Degradation

The rate of endothall degradation in the presence of sediment has been quantified in several studies. The following tables summarize key findings on degradation timelines and the influence of different environmental factors.

Table 1: Endothall Isomer-1 Degradation in the Presence of Sediment

| Time (Days) | Mean Concentration (mg ae L⁻¹) - Monoamine Endothall | Mean Concentration (mg ae L⁻¹) - Dipotassium Endothall |

| 0 | 3.05 | 2.27 |

| 7 | ~2.5 | ~2.0 |

| 11 | ~1.0 | ~0.5 |

| 14 | <0.5 | <0.5 |

| 21 | <0.1 | <0.1 |

Data adapted from a mesocosm experiment demonstrating the rapid decline of endothall isomer-1 in the presence of sediment after an initial lag phase. Note that starting concentrations differed between the two formulations.[4]

Table 2: Influence of Prior Exposure on Endothall Degradation

| Condition | Onset of Degradation (Days) |

| Microbial community not previously exposed | 5 - 11 |

| Microbial community previously exposed | 2 - 4 days sooner |

This table illustrates the accelerated onset of endothall degradation in microbial communities with a history of exposure to the herbicide.[2][3][4][5][6]

Table 3: Endothall Half-Life in Aquatic Environments

| Environment | Half-Life (Days) | Conditions |

| Aquatic Systems | < 10 | Aerobic conditions, presence of sediment |

| Soil | 4 - 9 | - |

| Anoxic Water | Slower degradation | Limited oxygen availability |

This table provides a general overview of endothall's persistence under different environmental conditions, highlighting the importance of aerobic sediment environments for rapid degradation.[1][7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research in this field. The following sections outline key experimental protocols for investigating the impact of endothall on sediment microbial communities.

Mesocosm Experiment for Endothall Degradation Analysis

This protocol describes a mesocosm setup to evaluate the degradation of endothall in the presence of sediment.

-

Mesocosm Setup:

-

Use appropriate containers (e.g., glass or polyethylene tanks) as mesocosms.

-

Add a layer of sediment to the bottom of each designated mesocosm. The sediment should be sourced from a relevant aquatic environment.

-

Fill the mesocosms with water from the same source as the sediment.

-

Allow the systems to equilibrate for a specified period.

-

-

Endothall Application:

-

Prepare stock solutions of the desired endothall formulations (e.g., dipotassium salt, monoamine salt).

-

Apply the endothall solution to the water column of the treatment mesocosms to achieve the target concentration.

-

Include control mesocosms with no endothall addition.

-

-

Sampling:

-

Sample Analysis:

Analysis of Endothall using Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general guideline for the quantification of endothall in water samples.

-

Sample Preparation:

-

Filter water samples to remove particulate matter.

-

If necessary, perform a solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

-

LC-MS System:

-

Utilize a high-performance liquid chromatograph coupled to a mass spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18) is typically used for separation.

-

Mobile Phase: A gradient elution with solvents such as water with formic acid and acetonitrile is common.

-

Mass Spectrometer: Operate in either positive or negative ion mode, depending on the endothall isomer and formulation being analyzed. Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for enhanced sensitivity and selectivity.

-

-

Quantification:

-

Prepare a calibration curve using certified reference standards of endothall.

-

Quantify the endothall concentration in the samples by comparing their peak areas to the calibration curve.

-

Visualizing Key Processes and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate important pathways and experimental designs.

Endothall Biodegradation Pathway

Caption: Microbial degradation pathway of endothall in sediment.

Experimental Workflow for Mesocosm Study

Caption: Workflow for a mesocosm-based endothall degradation study.

Logical Relationship of Factors Influencing Endothall Degradation

Caption: Key factors influencing the rate of endothall biodegradation.

References

Unraveling the Systemic Action of Endothall in Submersed Aquatic Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothall, a dicarboxylic acid herbicide, has long been utilized for the management of submersed aquatic vegetation. While traditionally considered a contact herbicide, a growing body of evidence demonstrates its systemic activity in various aquatic plant species. This technical guide provides an in-depth analysis of the systemic action of endothall, focusing on its uptake, translocation, and biochemical mode of action. Detailed experimental protocols for studying its systemic properties are provided, along with a quantitative summary of its efficacy. Furthermore, this guide illustrates the key signaling pathways affected by endothall and the typical experimental workflow for its investigation, offering a comprehensive resource for researchers in the field of aquatic plant management and herbicide science.

Introduction

Endothall (7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid) is a widely used herbicide for controlling a variety of submersed aquatic macrophytes.[1] Its efficacy has been well-documented, but a complete understanding of its mode of action, particularly its systemic properties, is crucial for optimizing its use and developing new weed management strategies. Recent studies utilizing radiolabeled endothall have provided definitive evidence of its absorption by plant foliage and subsequent translocation to other plant tissues, including the roots.[2][3] This systemic movement is a key factor in its effectiveness on perennial species that can regrow from root crowns or tubers.

This guide synthesizes the current knowledge on the systemic activity of endothall, with a focus on the quantitative aspects of its uptake and translocation, the detailed experimental procedures used to elucidate these processes, and the molecular mechanisms underlying its phytotoxicity.

Mechanism of Action: Inhibition of Protein Phosphatase 2A

The primary mode of action of endothall is the inhibition of serine/threonine protein phosphatases, with a particularly high affinity for protein phosphatase 2A (PP2A).[4][5][6] PP2A is a crucial enzyme in plants, playing a vital role in the regulation of numerous cellular processes, including signal transduction, cell cycle progression, and metabolism, through the dephosphorylation of key regulatory proteins.[4][6]

Endothall, as a structural analog of the potent PP2A inhibitor cantharidin, directly binds to the catalytic subunit of PP2A, leading to its inactivation.[6] This inhibition disrupts the delicate balance of protein phosphorylation within the plant cell, causing a hyperphosphorylated state of PP2A target proteins. The downstream consequences of PP2A inhibition are profound and lead to the characteristic phytotoxic symptoms observed in treated plants.[5]

One of the most significant effects of endothall-mediated PP2A inhibition is the disruption of the microtubule cytoskeleton.[5] This leads to malformed spindle fibers during mitosis and a distorted orientation of the cell division plane, ultimately resulting in an arrest of the cell cycle in the prometaphase stage.[5] This disruption of cell division and microtubule-dependent processes is a major contributor to the herbicidal activity of endothall.

Signaling Pathway of Endothall's Action

Caption: Endothall's inhibition of PP2A leads to downstream cellular disruption.

Quantitative Analysis of Systemic Activity

The systemic activity of endothall has been quantified in several key submersed aquatic plant species. The following tables summarize the absorption and translocation data from studies using ¹⁴C-labeled endothall.

Table 1: Endothall Absorption and Translocation in Various Submersed Aquatic Plants

| Plant Species | Exposure Time (Hours After Treatment) | Absorption (% of Applied ¹⁴C-Endothall) | Translocation to Roots (% of Absorbed ¹⁴C-Endothall) | Reference |

| Eurasian watermilfoil (Myriophyllum spicatum) | 192 | Not specified | 7.9% | [2] |

| Monoecious hydrilla (Hydrilla verticillata) | 192 | Not specified | 17.8% | [2] |

| Dioecious hydrilla (Hydrilla verticillata) | 192 | Not specified | 16.4% | [2] |

Table 2: Effect of Herbicide Combination on Endothall Translocation in Hybrid Watermilfoil (Myriophyllum spicatum × M. sibiricum)

| Treatment | Exposure Time (Hours After Treatment) | Translocation of Endothall to Roots (% of Absorbed ¹⁴C-Endothall) | Reference |

| Endothall alone | 96 | 16.7% ± 2.6% | [3] |

| Endothall + 2,4-D | 96 | 9.2% ± 1.2% | [3] |

Table 3: Effect of Herbicide Combination on Endothall Translocation in Hydrilla (Hydrilla verticillata) Biotypes

| Hydrilla Biotype | Treatment | Exposure Time (Hours After Treatment) | Translocation of Endothall to Roots (% of Absorbed ¹⁴C-Endothall) | Reference |

| Dioecious (DHV) | Endothall alone | 192 | 18.7% ± 1.4% | [7] |

| Dioecious (DHV) | Endothall + Florpyrauxifen-benzyl | 192 | 23.2% ± 2.2% | [7] |

| Monoecious (MHV) | Endothall alone | 192 | 16.2% ± 1.3% | [7] |

| Monoecious (MHV) | Endothall + Florpyrauxifen-benzyl | 192 | 2.2% ± 0.1% | [7] |

Experimental Protocols for Investigating Systemic Activity

The following protocols outline the key methodologies for conducting laboratory-based experiments to determine the absorption and translocation of endothall in submersed aquatic plants using ¹⁴C-labeled herbicide.[8][9]

Plant Propagation and Acclimation

-

Plant Collection: Collect healthy apical tips of the target aquatic plant species from a culture or a field site.

-

Propagation: Propagate plants clonally in a greenhouse or growth chamber in sediment-filled pots submerged in an appropriate culture medium.

-

Acclimation: Prior to the experiment, transfer plants to a hydroponic solution in a controlled environment chamber with controlled temperature, light intensity, and photoperiod to allow for acclimation.

Radiolabeled Endothall Treatment

-

Experimental Setup: Place individual plants in glass test tubes or beakers containing a defined volume of the hydroponic solution.

-

Root Isolation (for shoot-to-root translocation studies): To specifically measure translocation from shoots to roots, the root system can be isolated from the treated water by embedding the base of the plant in a layer of inert material like eicosane wax.[10]

-

Herbicide Application: Prepare a treatment solution containing a known concentration of non-labeled endothall and a specific activity of ¹⁴C-labeled endothall.

-

Exposure: Introduce the treatment solution to the containers with the aquatic plants and maintain them under controlled environmental conditions for the duration of the experiment (e.g., up to 192 hours).

Sample Harvesting and Processing

-

Harvesting: At predetermined time points, harvest the plants and rinse them thoroughly with deionized water to remove any unabsorbed herbicide from the plant surface.

-

Sectioning: Separate the plants into different tissues (e.g., shoots, roots, leaves) as required by the experimental design.

-

Drying: Dry the plant tissues to a constant weight in an oven at a specified temperature (e.g., 60°C).

-

Homogenization: Grind the dried plant tissues to a fine powder to ensure homogeneity for subsequent analysis.

Quantification of ¹⁴C-Endothall

-

Biological Oxidation: A subsample of the dried and homogenized plant tissue is combusted in a biological sample oxidizer. The ¹⁴CO₂ produced from the combustion of the radiolabeled endothall is trapped in a scintillation cocktail.

-

Liquid Scintillation Counting (LSC): The radioactivity in the scintillation cocktail is quantified using a liquid scintillation counter. The counts per minute (CPM) are converted to disintegrations per minute (DPM) to determine the amount of ¹⁴C-endothall present in the sample.

-

Data Analysis: The amount of ¹⁴C-endothall in each plant tissue is calculated and expressed as a percentage of the total applied or absorbed radioactivity to determine the rates of absorption and translocation.

Experimental Workflow

References

- 1. Potassium Endothall Considerations - Plant Management in Florida Waters - An Integrated Approach - University of Florida, Institute of Food and Agricultural Sciences - UF/IFAS [plants.ifas.ufl.edu]

- 2. Endothall behavior in Myriophyllum spicatum and Hydrilla verticillata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. api.mountainscholar.org [api.mountainscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. noaa.gov [noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Endothall and florpyrauxifen-benzyl behavior in hydrilla (Hydrilla verticillata) when applied in combination | Weed Science | Cambridge Core [cambridge.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Endothall behavior in five aquatic weeds [mountainscholar.org]

Endothall's Effect on Plant Cell Membrane Integrity: A Technical Guide

Abstract

Endothall is a potent dicarboxylic acid herbicide widely utilized for the control of submerged aquatic vegetation.[1] Its herbicidal efficacy is the result of a complex series of molecular events, primarily initiated by the inhibition of Protein Phosphatase 2A (PP2A). This primary action triggers a cascade of downstream secondary effects, including the disruption of lipid and protein biosynthesis, inhibition of cellular respiration, and a significant loss of plant cell membrane integrity.[1][2][3] This guide provides an in-depth technical overview of the mechanisms by which endothall compromises plant cell membranes, supported by quantitative data, detailed experimental protocols, and visualizations of the key molecular pathways and experimental workflows for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Protein Phosphatase 2A Inhibition

The principal mode of action for endothall is the potent inhibition of the serine/threonine protein phosphatase 2A (PP2A).[2][4] As a structural analog of cantharidin, endothall binds to the catalytic subunit of PP2A, leading to its inactivation.[2] The PP2A/TONNEAU2 (TON2) phosphatase complex is a critical regulator of the plant cell cycle and microtubule orientation.[4] By inhibiting this complex, endothall disrupts microtubule organization, leading to cell cycle arrest and malformed spindle structures, which are significant contributors to its herbicidal effects.[4] This primary action initiates a cascade of cytotoxic events that ultimately compromise cellular function and integrity.[2]

Caption: Endothall's primary action is the inhibition of the PP2A/TON2 complex.

Secondary Effects on Cell Membrane Integrity

The inhibition of PP2A leads to several secondary phytotoxic effects that directly and indirectly compromise the structural and functional integrity of the plant cell membrane.

-

Direct Membrane Disruption: Endothall treatment leads to a quantifiable loss of cell membrane integrity, resulting in the leakage of electrolytes from the cell.[2][4] This is a common indicator of herbicide-induced cell death and suggests significant damage to the plasma membrane.[2][5] The resulting cellular breakdown and tissue necrosis become visible as wilting and desiccation within 2 to 5 days of application.[1][6]

-

Inhibition of Lipid Biosynthesis: Cell membranes are fundamentally composed of lipids. Endothall has been shown to interfere with lipid synthesis in plants.[3][7] Specifically, it inhibits the incorporation of malonic acid into the lipid fraction, thereby disrupting the synthesis of essential membrane components.[2][3] This compromises the plant's ability to maintain and repair its membranes, leading to increased permeability and eventual breakdown.

-

Inhibition of Cellular Respiration: The maintenance of membrane potential and the function of active transport proteins are energy-dependent processes fueled by cellular respiration. Endothall can disrupt mitochondrial respiratory processes, leading to a collapse of the membrane's electrical gradient due to a lack of energy.[3][8] This loss of energy impairs ion regulation, causing membranes to become leaky and contributing to the rapid desiccation of plant tissues.[8]

Quantitative Data on Endothall's Effects

The following table summarizes key quantitative findings from studies investigating endothall's impact on plant cellular processes related to membrane integrity.

| Parameter Measured | Plant Species | Endothall Concentration | Observed Effect | Citation |

| Lipid Synthesis | Hemp (Sesbania exaltata) | 5 µg/L | ~40% inhibition of malonic acid incorporation into the lipid fraction. | [2][7] |

| Cellular Damage | Hydrilla (Hydrilla verticillata) | Not specified | 30% greater cellular damage (ion leakage) in darkness vs. light after 30 hours. | [9] |

Experimental Protocols

To assess the impact of endothall on plant cell membrane integrity, researchers can employ several well-established methodologies.